molecular formula C21H21N5O4 B12161537 methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Katalognummer: B12161537
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: SWZWWZGDLOQYNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a structurally complex benzoate ester featuring a fused imidazo[4,5-c]pyridine core substituted with a pyridin-4-yl group. The methoxy group at the 4-position of the benzoate ring enhances lipophilicity, while the imidazo-pyridine scaffold may confer rigidity and binding specificity, common in kinase inhibitors or protease modulators .

Eigenschaften

Molekularformel

C21H21N5O4

Molekulargewicht

407.4 g/mol

IUPAC-Name

methyl 4-methoxy-3-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N5O4/c1-29-17-4-3-14(20(27)30-2)11-16(17)25-21(28)26-10-7-15-18(24-12-23-15)19(26)13-5-8-22-9-6-13/h3-6,8-9,11-12,19H,7,10H2,1-2H3,(H,23,24)(H,25,28)

InChI-Schlüssel

SWZWWZGDLOQYNY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

    Imidazole Synthesis:

Analyse Chemischer Reaktionen

    Reaktivität: Methyl-4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoat kann aufgrund seiner funktionellen Gruppen verschiedene Reaktionen eingehen.

    Häufige Reagenzien und Bedingungen:

    Hauptprodukte: Hydrolyse ergibt die entsprechende Carbonsäure, während Reduktion zum Alkohol-Derivat führt.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

  • Der Wirkmechanismus der Verbindung beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen und beeinflusst zelluläre Prozesse. Weitere Forschung ist erforderlich, um diese Pfade aufzuklären.

Wirkmechanismus

  • The compound’s mechanism likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Benzoate Derivatives

Compound Name Core Structure Substituents Heterocyclic System Linker/Functional Group
Target Compound Benzoate 4-methoxy, 3-({[4-(pyridin-4-yl)imidazo-pyridin-5-yl]carbonyl}amino) Imidazo[4,5-c]pyridine + pyridin-4-yl Carbonyl amino
Pyridin-3-yl Analog Benzoate 4-methoxy, 3-({[4-(pyridin-3-yl)imidazo-pyridin-5-yl]carbonyl}amino) Imidazo[4,5-c]pyridine + pyridin-3-yl Carbonyl amino
I-6230 (Ethyl derivative) Benzoate 4-(4-(pyridazin-3-yl)phenethylamino) Pyridazine Phenethylamino
I-6373 (Ethyl derivative) Benzoate 4-(4-(3-methylisoxazol-5-yl)phenethylthio) Isoxazole Phenethylthio
Tribenuron Methyl Ester Benzoate Sulfonylurea-linked pyrimidine Pyrimidine Sulfonylurea

Key Observations:

  • Heterocyclic Systems: The target compound’s imidazo-pyridine core distinguishes it from pyridazine (I-6230) or isoxazole (I-6373) derivatives. Pyridine substitution (4- vs.
  • Linker Groups: The carbonyl amino linker in the target compound contrasts with phenethylamino (I-6230) or phenethylthio (I-6373) groups, impacting solubility and conformational flexibility.
  • Ester vs. Thioether : Ethyl thioethers (e.g., I-6373) may exhibit enhanced metabolic stability compared to the target’s methyl ester, which is prone to hydrolysis .

Table 2: Functional Implications of Structural Variations

Compound Potential Bioactivity Key Structural Determinants
Target Compound Kinase inhibition (hypothesized) Imidazo-pyridine scaffold for ATP-binding pocket interaction; pyridin-4-yl for π-π stacking
I-6230/I-6232 Anticancer or antiviral (inferred from pyridazine) Pyridazine’s electron-deficient ring for intercalation or enzyme inhibition
Tribenuron Methyl Ester Herbicide (sulfonylurea mode of action) Sulfonylurea group inhibiting acetolactate synthase in plants
Haloxyfop Methyl Ester Herbicide (ACCase inhibition) Propanoate linker and dichlorophenoxy group for lipid biosynthesis disruption

Key Findings:

  • Target Selectivity : The imidazo-pyridine core in the target compound may favor kinase targeting, whereas pyridazine derivatives (I-6230) could interact with nucleic acids or unrelated enzymes .
  • Agrochemical vs. Pharmaceutical Use : Unlike tribenuron or haloxyfop methyl esters (explicitly pesticidal), the target compound’s lack of sulfonylurea or chlorinated groups suggests divergent applications .

Biologische Aktivität

Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure

The compound features a multi-fused ring system and various functional groups that contribute to its biological activity. Its molecular formula is C20H22N4O3, with a molecular weight of approximately 366.42 g/mol.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific protein kinases implicated in cancer progression. Notably, it targets maternal embryonic leucine-zipper kinase (MELK), a protein associated with various malignancies. By inhibiting MELK, the compound reduces cell proliferation and induces apoptosis in cancer cells.

Anticancer Properties

  • Inhibition of MELK : Preclinical studies have demonstrated that this compound significantly inhibits MELK activity. This inhibition leads to decreased viability of cancer cells in vitro and in vivo models .
  • Cell Proliferation Studies : In assays conducted on various cancer cell lines (e.g., A549 and H1975), the compound exhibited IC50 values indicating potent anti-proliferative effects. For instance, one study reported IC50 values of less than 1 µM against specific lung cancer cell lines .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP (Poly (ADP-ribose) polymerase) in treated cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits potential anti-inflammatory effects through interactions with cyclooxygenase enzymes. This suggests a dual therapeutic application in both oncology and inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant reduction in tumor size in xenograft models treated with the compound compared to controls.
Study 2 Reported enhanced survival rates in mice bearing human tumor xenografts when treated with methyl 4-methoxy-3-{...}benzoate.
Study 3 Identified synergistic effects when combined with other chemotherapeutic agents, leading to improved efficacy against resistant cancer types.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.